Cas no 69716-04-7 (2-(6-hydroxy-1-benzofuran-3-yl)acetic acid)

2-(6-hydroxy-1-benzofuran-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(6-Hydroxybenzofuran-3-yl)acetic acid
- (6-Hydroxy-1-benzofuran-3-yl)acetic Acid
- 2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID
- 2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID, 97
- 3-BENZOFURANACETIC ACID, 6-HYDROXY-
- 6-hydroxy-3-Benzofuranacetic acid
- (6-hydroxy-benzofuran-3-yl)acetic acid
- (6-hydroxy-benzofuran-3-yl)-acetic acid
- AC1M25C5
- AC1Q750I
- AG-G-71703
- CTK5D1036
- SureCN205825
- 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid
- AMBZ0290
- ZEMXZWJZCWCPBM-UHFFFAOYSA-N
- HMS1755J21
- BCP11328
- 0780AC
- AM85877
- SB17658
- 3-Benzofuranacetic acid,6-hydroxy-
- 69716-04-7
- SY028264
- Z56983130
- CS-M1212
- F2124-0569
- BS-13906
- SCHEMBL205825
- (6-hydroxy-1-benzofuran-3-yl)acetic acid, AldrichCPR
- AKOS000103521
- 2-(6-HYDROXY-1-BENZOFURAN-3-YL)ACETICACID,97
- MFCD05273635
- CS-M1953
- 2-(6-hydroxybenzofuran-3-yl)aceticAcid
- EN300-09670
- AE-641/11436595
- DTXSID20366559
- 2-(6-HYDROXY-1-BENZOFURAN-3-YL)ACETICACID
-
- MDL: MFCD05273635
- Inchi: 1S/C10H8O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5,11H,3H2,(H,12,13)
- InChI Key: ZEMXZWJZCWCPBM-UHFFFAOYSA-N
- SMILES: O1C([H])=C(C([H])([H])C(=O)O[H])C2C([H])=C([H])C(=C([H])C1=2)O[H]
Computed Properties
- Exact Mass: 192.04224
- Monoisotopic Mass: 192.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.7
- XLogP3: 1.4
Experimental Properties
- Density: 1.453±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 139-140 ºC
- Boiling Point: 251.5±9.0 ºC (760 Torr),
- Flash Point: 105.9±18.7 ºC,
- Solubility: Slightly soluble (1.9 g/l) (25 º C),
- PSA: 70.67
2-(6-hydroxy-1-benzofuran-3-yl)acetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Storage Condition:Sealed in dry,Room Temperature
2-(6-hydroxy-1-benzofuran-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D583060-10g |
2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID, 97 |
69716-04-7 | 95% | 10g |
$256 | 2024-05-24 | |
Apollo Scientific | OR321480-1g |
2-(6-Hydroxybenzofuran-3-yl)acetic acid |
69716-04-7 | 95% | 1g |
£360.00 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059089-25g |
2-(6-Hydroxy-1-benzofuran-3-yl)acetic acid |
69716-04-7 | 96% | 25g |
¥486.00 | 2024-05-03 | |
abcr | AB450075-25 g |
2-(6-Hydroxybenzofuran-3-yl)acetic acid, 95%; . |
69716-04-7 | 95% | 25g |
€172.80 | 2023-07-18 | |
Fluorochem | 220510-1g |
2-(6-Hydroxybenzofuran-3-yl)acetic acid |
69716-04-7 | 95% | 1g |
£20.00 | 2022-03-01 | |
Enamine | EN300-09670-5.0g |
2-(6-hydroxy-1-benzofuran-3-yl)acetic acid |
69716-04-7 | 95.0% | 5.0g |
$138.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H36450-25g |
2-(6-Hydroxy-1-benzofuran-3-yl)acetic acid |
69716-04-7 | 95% | 25g |
¥358.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H36450-5g |
2-(6-Hydroxy-1-benzofuran-3-yl)acetic acid |
69716-04-7 | 95% | 5g |
¥98.0 | 2023-09-07 | |
Ambeed | A262340-1g |
2-(6-Hydroxybenzofuran-3-yl)acetic acid |
69716-04-7 | 95% | 1g |
$10.0 | 2025-02-26 | |
Chemenu | CM159950-5g |
2-(6-Hydroxybenzofuran-3-yl)acetic acid |
69716-04-7 | 95%+ | 5g |
$73 | 2023-02-17 |
2-(6-hydroxy-1-benzofuran-3-yl)acetic acid Related Literature
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
Additional information on 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid
Introduction to 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid (CAS No. 69716-04-7)
2-(6-hydroxy-1-benzofuran-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 69716-04-7, is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This benzoic acid derivative features a fused benzofuran moiety linked to an acetic acid side chain, making it a versatile scaffold for medicinal chemistry applications. The presence of both hydroxyl and carboxylic acid functional groups enhances its reactivity, enabling diverse chemical modifications and biological explorations.
The benzofuran core is a well-documented pharmacophore in natural products and synthetic drug candidates, often contributing to bioactivity through interactions with biological targets such as enzymes and receptors. The hydroxyl group at the 6-position of the benzofuran ring introduces hydrogen bonding potential, which is critical for molecular recognition processes. Meanwhile, the acetic acid moiety provides a carboxylate functionality that can participate in salt formation, solubility modulation, and further derivatization, making this compound a valuable building block in drug discovery.
In recent years, there has been growing interest in 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid due to its potential applications in developing novel therapeutic agents. Studies have highlighted its role as an intermediate in synthesizing bioactive molecules with anti-inflammatory, antioxidant, and antimicrobial properties. The structural motif of this compound is reminiscent of several pharmacologically relevant scaffolds found in commercial drugs and investigational compounds, underscoring its significance as a chemical probe.
One of the most compelling aspects of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid is its versatility in synthetic chemistry. The compound can serve as a precursor for constructing more complex molecules through various reactions such as esterification, amidation, or alkylation. These transformations allow chemists to fine-tune its pharmacological profile by introducing different substituents or functional groups. For instance, derivatives of this compound have been explored for their ability to modulate enzyme activity or interact with specific protein targets.
Recent advancements in computational chemistry have further enhanced the utility of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid as a starting material. Molecular modeling studies have demonstrated that structural analogs derived from this scaffold can exhibit high binding affinity to biological targets, making them promising candidates for drug development. Additionally, green chemistry principles have been applied to optimize synthetic routes for this compound, reducing environmental impact while maintaining high yields and purity.
The pharmaceutical industry has taken notice of the potential of 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid, leading to several preclinical studies investigating its biological effects. Research has shown that certain derivatives exhibit anti-proliferative activity against cancer cell lines by inhibiting key signaling pathways. Furthermore, the compound has shown promise in combating neuroinflammatory diseases by modulating microglial activation and reducing oxidative stress. These findings underscore the therapeutic relevance of this chemical entity.
In conclusion, 2-(6-hydroxy-1-benzofuran-3-yl)acetic acid (CAS No. 69716-04-7) represents a structurally unique and biologically relevant compound with broad applications in pharmaceutical research. Its combination of functional groups and synthetic flexibility makes it an attractive candidate for developing novel drugs targeting various diseases. As research continues to uncover new biological activities and synthetic methodologies, the importance of this compound is expected to grow further.
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